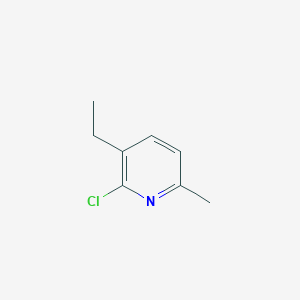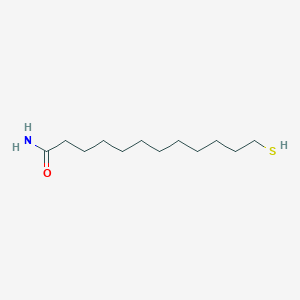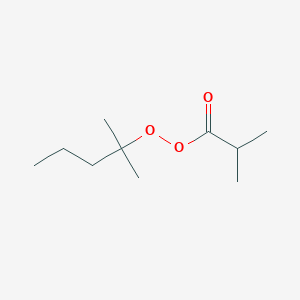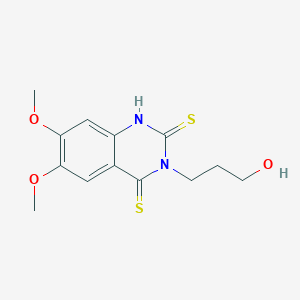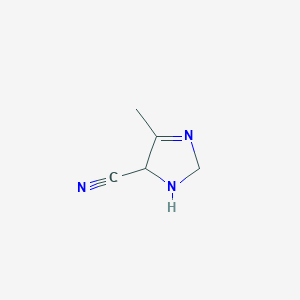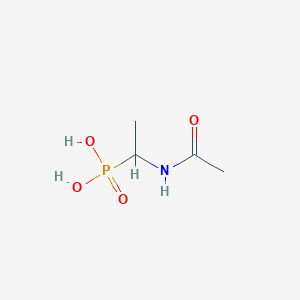
(1-Acetamidoethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetamidoethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an acetamidoethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetamidoethyl)phosphonic acid typically involves the reaction of acetamidoethyl derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Acetamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted phosphonate compounds .
Scientific Research Applications
Chemistry: In chemistry, (1-Acetamidoethyl)phosphonic acid is used as a precursor for the synthesis of complex organophosphorus compounds. It serves as a building block for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phosphates allows it to interact with biological molecules, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly as an antibacterial and antiviral agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surface treatments .
Mechanism of Action
The mechanism of action of (1-Acetamidoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound mimics natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes and disrupt biological pathways. This mechanism is particularly relevant in its antibacterial and antiviral activities .
Comparison with Similar Compounds
2-Aminoethylphosphonic acid: Known for its role in biological systems as a natural phosphonate.
(2-Acetamido-1-hydroxyethyl)phosphonic acid: A structurally similar compound with hydroxyl substitution.
Uniqueness: (1-Acetamidoethyl)phosphonic acid is unique due to its specific acetamidoethyl moiety, which imparts distinct chemical and biological properties. Its ability to interact with enzymes and receptors sets it apart from other phosphonic acids .
Properties
CAS No. |
132685-14-4 |
|---|---|
Molecular Formula |
C4H10NO4P |
Molecular Weight |
167.10 g/mol |
IUPAC Name |
1-acetamidoethylphosphonic acid |
InChI |
InChI=1S/C4H10NO4P/c1-3(6)5-4(2)10(7,8)9/h4H,1-2H3,(H,5,6)(H2,7,8,9) |
InChI Key |
OWNNFWRGXJDEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)C)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
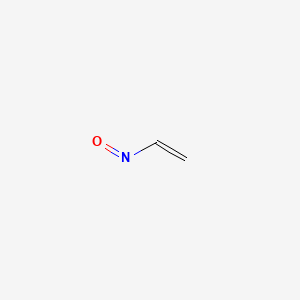
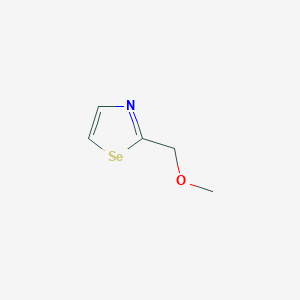
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
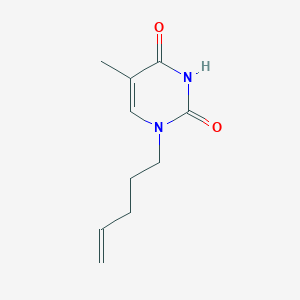

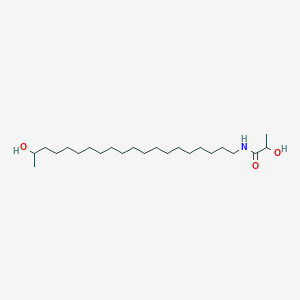
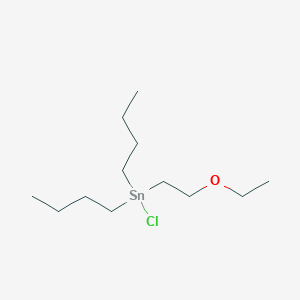
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
